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Compound of Interest

Compound Name: Isophorone oxide

Cat. No.: B080208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Isophorone oxide (2,3-Epoxy-3,5,5-trimethylcyclohexanone) is a valuable and highly reactive

intermediate in organic synthesis. Derived from the epoxidation of the readily available and

industrially significant α-isophorone, its strained epoxide ring allows for a variety of

transformations.[1] This document provides an overview of its properties, synthesis, and key

applications, including detailed experimental protocols for its preparation and subsequent

reactions.

Physicochemical Properties and Specifications
Isophorone oxide is a colorless to light yellow liquid with properties that make it a useful

building block in various synthetic pathways.[2] Its key physical and chemical data are

summarized below.
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Property Value Reference(s)

CAS Number 10276-21-8 [3][4][5]

Molecular Formula C₉H₁₄O₂ [3][5]

Molecular Weight 154.21 g/mol [3][5]

IUPAC Name
4,4,6-trimethyl-7-

oxabicyclo[4.1.0]heptan-2-one
[5]

Synonyms

Isophorone epoxide, 2,3-

Epoxy-3,5,5-trimethyl-1-

cyclohexanone

[5]

Boiling Point
70–73 °C at 5 mmHg; 75-76

°C at 6 mmHg
[4]

Density 0.994 g/mL at 25 °C [4]

Refractive Index (n²⁰/D) 1.453 [4]

Appearance
Colorless to light yellow clear

liquid
[2]

Synthesis of Isophorone Oxide
The most common and well-documented method for preparing isophorone oxide is the

epoxidation of α-isophorone using alkaline hydrogen peroxide. This method is efficient,

scalable, and provides good yields.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7257935.htm
https://pubchem.ncbi.nlm.nih.gov/compound/25121
https://orgsyn.org/demo.aspx?prep=cv4p0552
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7257935.htm
https://orgsyn.org/demo.aspx?prep=cv4p0552
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7257935.htm
https://orgsyn.org/demo.aspx?prep=cv4p0552
https://orgsyn.org/demo.aspx?prep=cv4p0552
https://orgsyn.org/demo.aspx?prep=cv4p0552
https://pubchem.ncbi.nlm.nih.gov/compound/25121
https://pubchem.ncbi.nlm.nih.gov/compound/25121
https://pubchem.ncbi.nlm.nih.gov/compound/25121
https://www.chemicalbook.com/synthesis/4-4-5a-trimethylperhydro-1-benzoxiren-2-one.htm
https://www.benchchem.com/product/b080208?utm_src=pdf-body
https://www.benchchem.com/product/b080208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Epoxidation Reaction

Workup & Purification

Final Product

Dissolve Isophorone
in Methanol

Add 30% H₂O₂

Cool to 15°C

Add 6N NaOH
dropwise (1 hr)

(Maintain 15-20°C)

 Start Reaction

Stir for 3 hrs
(Maintain 20-25°C)

Pour into Water

Extract with Ether (x2)

Wash & Dry
Combined Extracts

Remove Ether
(Distillation)

Distill Residue
(Reduced Pressure)

Isophorone Oxide
(Yield: 70-72%)

 Isolate

Click to download full resolution via product page

Workflow for the synthesis of isophorone oxide.
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This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

Reagent/Material Quantity (for 0.4 mol scale) Notes

Isophorone (technical grade) 55.2 g (0.4 mol)

30% Hydrogen Peroxide

(aqueous)
115 mL (1.2 mol)

Caution: Corrosive, handle

with care.

Methanol 400 mL

6N Sodium Hydroxide

(aqueous)
33 mL (0.2 mol)

Diethyl Ether 800 mL For extraction

Anhydrous Magnesium Sulfate As needed For drying

Water 500 mL For workup

1-L Three-necked flask 1

Mechanical stirrer, Dropping

funnel
1 each

Thermometer, Ice bath 1 each

Procedure:

Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, dropping

funnel, and thermometer, combine 55.2 g (0.4 mol) of isophorone, 115 mL (1.2 mol) of 30%

aqueous hydrogen peroxide, and 400 mL of methanol.[3]

Cooling: Cool the solution to 15°C using an ice bath.

Base Addition: While stirring, add 33 mL (0.2 mol) of 6N aqueous sodium hydroxide dropwise

over a period of 1 hour. The temperature must be carefully maintained between 15–20°C

during the addition.[4] If the temperature drops below 15°C, the reaction may not initiate

properly, leading to a difficult-to-control exothermic reaction later.
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Reaction: After the addition is complete, continue stirring the mixture for 3 hours, maintaining

the temperature between 20–25°C.[4] Allowing the temperature to rise above 30°C will

diminish the yield. The reaction's progress can be monitored by UV spectroscopy, as

isophorone has a maximum absorbance at 235 mμ, which disappears upon conversion to

the oxide.

Workup: Pour the reaction mixture into 500 mL of water.[3]

Extraction: Transfer the aqueous mixture to a separatory funnel and extract twice with 400-

mL portions of diethyl ether.[4]

Washing and Drying: Combine the ether extracts, wash with water, and dry over anhydrous

magnesium sulfate.[3]

Purification: Remove the bulk of the ether by distillation at atmospheric pressure. Distill the

remaining residual liquid under reduced pressure.[4]

Product Collection: Collect the fraction boiling at 70–73°C/5 mmHg. The expected yield of

isophorone oxide is 43–44.5 g (70–72%).[3]

Applications in Organic Synthesis
Isophorone oxide serves as a key intermediate for introducing functionality into the

isophorone scaffold, leading to the synthesis of various valuable compounds.

The strained epoxide ring of isophorone oxide is susceptible to rearrangement under both

acidic and basic conditions, yielding different structural isomers. This property is particularly

useful for synthesizing substituted cyclohexanones and cyclopentanones.

Acid-Catalyzed Rearrangement: Using solid acid catalysts like zeolites or Montmorillonite

K10, isophorone oxide can be rearranged with high conversion and selectivity.[4] The

primary products are 3,5,5-trimethyl-1,2-cyclohexanedione (an α-diketone) and 2-formyl-

2,4,4-trimethylcyclopentanone (a keto-aldehyde).[4][6] Al-MCM-41 materials have shown

superior performance, avoiding the diffusional limitations seen in zeolites and yielding the

keto-aldehyde with around 80% selectivity.[6]
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Base-Catalyzed Rearrangement: Base-catalyzed conditions can lead to the formation of 2-

hydroxyisophorone.[7] This reaction provides a direct route to functionalize the C-2 position

of the isophorone ring.

Isophorone Oxide

3,5,5-Trimethyl-
1,2-cyclohexanedione

  Zeolites, Mont. K10
  (Acid Catalyst)

2-Formyl-2,4,4-
trimethylcyclopentanone

  Al-MCM-41
  (Acid Catalyst)

2-Hydroxyisophorone

  Base Catalyst

Click to download full resolution via product page

Rearrangement pathways of isophorone oxide.

The epoxide ring can be opened by a variety of nucleophiles.[8] This reaction is a cornerstone

of epoxide chemistry and allows for the introduction of diverse functional groups.

Mechanism: Under basic or nucleophilic conditions, the reaction typically proceeds via an

Sₙ2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide.[9]

Under acidic conditions, the reaction has Sₙ1 character, and the nucleophile attacks the

more substituted carbon, which can better stabilize the partial positive charge.[9]

Applications: This reactivity allows for the synthesis of derivatives such as amino alcohols,

diols, and other C-2 functionalized isophorone compounds, which are potential precursors

for pharmaceuticals and other bioactive molecules.[8][10]

Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) is a crucial building block for the

synthesis of carotenoids and Vitamin E.[11] While many routes to ketoisophorone proceed

through β-isophorone, pathways involving the oxidation of α-isophorone derivatives are also

relevant.[12] Isophorone oxide and its rearranged products, such as 4-hydroxyisophorone

(HIP), are key intermediates in these synthetic sequences.
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Synthetic pathway from isophorone to Vitamin E precursors.

Experimental Protocols for Isophorone Oxide
Reactions
This representative protocol is based on literature descriptions of rearrangements using solid

acid catalysts.[4][6]

Materials:
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Reagent/Material Quantity Notes

Isophorone Oxide 1.0 g (6.48 mmol) Synthesized via Protocol 1

Al-MCM-41 (Si/Al ≈ 40) 100 mg Catalyst

Toluene (anhydrous) 20 mL Solvent

Round-bottom flask 1

Reflux condenser, Stir bar 1 each

Heating mantle 1

Procedure:

Setup: To a round-bottom flask containing a magnetic stir bar, add 100 mg of the Al-MCM-41

catalyst and 20 mL of anhydrous toluene.

Reactant Addition: Add 1.0 g (6.48 mmol) of isophorone oxide to the suspension.

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress

using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

Workup: After completion (typically several hours), cool the reaction mixture to room

temperature.

Purification: Filter the mixture to remove the solid catalyst, washing the catalyst with a small

amount of toluene. Concentrate the filtrate under reduced pressure. The resulting crude

product can be purified by column chromatography on silica gel to separate the isomeric

products (α-diketone and keto-aldehyde).

This protocol is based on the reported solvent-free synthesis of 2-hydroxyisophorone from

isophorone oxide.[7]

Materials:
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Reagent/Material Quantity Notes

Isophorone Oxide 1.0 g (6.48 mmol) Synthesized via Protocol 1

Potassium tert-butoxide ~10 mol% Base catalyst

Small reaction vial 1

Stir bar 1

Procedure:

Setup: Place 1.0 g (6.48 mmol) of isophorone oxide in a clean, dry reaction vial equipped

with a small magnetic stir bar.

Catalyst Addition: Add a catalytic amount of potassium tert-butoxide (~10 mol%) to the neat

isophorone oxide.

Reaction: Stir the mixture at room temperature. The reaction is typically carried out under

solvent-free conditions. Monitor the reaction's completion by TLC or GC analysis.

Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether

and wash with a saturated aqueous solution of ammonium chloride to neutralize the base.

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product via column chromatography

on silica gel to yield 2-hydroxyisophorone (expected yield ~60%).[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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